4,5,8-Trichloro-2-phenylquinoline
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Overview
Description
4,5,8-Trichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4,5,8-Trichloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 2-phenylquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 4, 5, and 8 positions of the quinoline ring . Another method involves the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source . Industrial production methods typically involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
4,5,8-Trichloro-2-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated products.
Scientific Research Applications
4,5,8-Trichloro-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,8-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and pathways, ultimately affecting cell behavior and function . The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that the compound may interact with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4,5,8-Trichloro-2-phenylquinoline is unique compared to other quinoline derivatives due to the specific positioning of chlorine atoms on the quinoline ring. Similar compounds include:
2-Phenylquinoline: Lacks the chlorine atoms and has different chemical properties and reactivity.
4,5-Dichloro-2-phenylquinoline:
8-Chloro-2-phenylquinoline: Contains a single chlorine atom, resulting in distinct chemical behavior and uses.
Properties
CAS No. |
1155602-48-4 |
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Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,5,8-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
LTDHPZLXWPOFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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